molecular formula C12H30NPSi B14639792 Silanamine, 1,1,1-trimethyl-N-[tris(1-methylethyl)phosphoranylidene]- CAS No. 53561-52-7

Silanamine, 1,1,1-trimethyl-N-[tris(1-methylethyl)phosphoranylidene]-

Katalognummer: B14639792
CAS-Nummer: 53561-52-7
Molekulargewicht: 247.43 g/mol
InChI-Schlüssel: XJJOMGGBLDRPCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Silanamine, 1,1,1-trimethyl-N-[tris(1-methylethyl)phosphoranylidene]-: is a chemical compound with the molecular formula C15H36NPSi . It is known for its unique structure, which includes a silicon-nitrogen bond and a phosphoranylidene group. This compound is used in various scientific research applications due to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Silanamine, 1,1,1-trimethyl-N-[tris(1-methylethyl)phosphoranylidene]- typically involves the reaction of trimethylsilylamine with tris(1-methylethyl)phosphine under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Analyse Chemischer Reaktionen

Types of Reactions

Silanamine, 1,1,1-trimethyl-N-[tris(1-methylethyl)phosphoranylidene]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane compounds .

Wissenschaftliche Forschungsanwendungen

Silanamine, 1,1,1-trimethyl-N-[tris(1-methylethyl)phosphoranylidene]- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Silanamine, 1,1,1-trimethyl-N-[tris(1-methylethyl)phosphoranylidene]- involves its interaction with various molecular targets. The silicon-nitrogen bond and the phosphoranylidene group play crucial roles in its reactivity. These functional groups allow the compound to participate in a variety of chemical reactions, making it a versatile reagent in synthetic chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-
  • Silanamine, N,N’-methanetetraylbis[1,1,1-trimethyl-]
  • Hexamethylsilazane

Uniqueness

What sets Silanamine, 1,1,1-trimethyl-N-[tris(1-methylethyl)phosphoranylidene]- apart from similar compounds is its unique combination of a silicon-nitrogen bond and a phosphoranylidene group. This structure imparts distinct chemical properties, making it particularly useful in specialized applications such as advanced material synthesis and catalysis .

Eigenschaften

CAS-Nummer

53561-52-7

Molekularformel

C12H30NPSi

Molekulargewicht

247.43 g/mol

IUPAC-Name

tri(propan-2-yl)-trimethylsilylimino-λ5-phosphane

InChI

InChI=1S/C12H30NPSi/c1-10(2)14(11(3)4,12(5)6)13-15(7,8)9/h10-12H,1-9H3

InChI-Schlüssel

XJJOMGGBLDRPCR-UHFFFAOYSA-N

Kanonische SMILES

CC(C)P(=N[Si](C)(C)C)(C(C)C)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.